![molecular formula C18H15N3O2 B14584072 7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione CAS No. 61415-50-7](/img/structure/B14584072.png)
7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable subject of research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione typically involves the reaction of isobenzofuran-1,3-diones with hydrazine derivatives. One reliable procedure involves treating isobenzofuran-1,3-diones with monohydrate hydrazine in ethanol solution at room temperature or under reflux conditions . The reaction conditions are carefully controlled to ensure the formation of the desired product without the accumulation of unwanted by-products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can undergo oxidative ring cleavage in both aqueous and non-aqueous solutions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative ring cleavage can lead to the formation of phthalic acid .
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione involves its interaction with specific molecular targets. For instance, as a non-competitive AMPA receptor antagonist, it binds to the receptor’s transducer domains and inhibits channel gating . This action reduces excitatory neurotransmission, which is beneficial in conditions like epilepsy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine-1,4-dione derivatives: These compounds share a similar core structure and have been studied for their anticonvulsant and anti-Alzheimer’s activities
2,3-Benzodiazepines: These compounds also act as non-competitive AMPA receptor antagonists and have been used as prototypes for developing more potent and selective drugs.
Uniqueness
7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles.
Propriétés
Numéro CAS |
61415-50-7 |
|---|---|
Formule moléculaire |
C18H15N3O2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
7-(dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione |
InChI |
InChI=1S/C18H15N3O2/c1-21(2)16-5-3-4-10-6-11-8-14-15(9-12(11)7-13(10)16)18(23)20-19-17(14)22/h3-9H,1-2H3,(H,19,22)(H,20,23) |
Clé InChI |
NNERHKXBYIOKHL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=CC3=CC4=C(C=C3C=C21)C(=O)NNC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


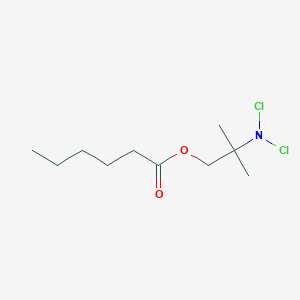
![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
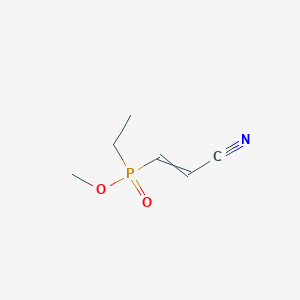
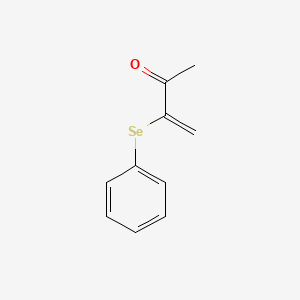
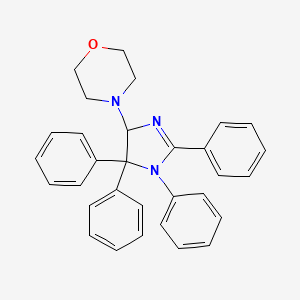
![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)

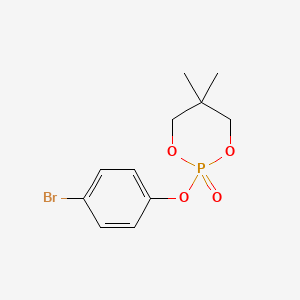
![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
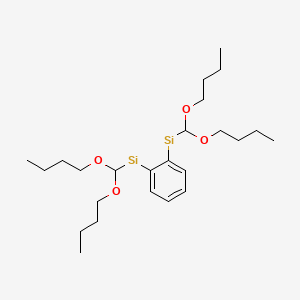
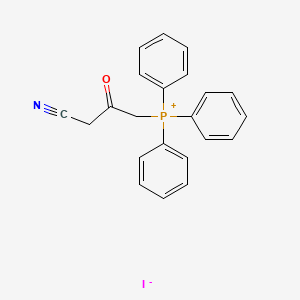
![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
